molecular formula C8H6N2O2 B2459039 3-Amino-4-cyanobenzoic acid CAS No. 159847-71-9

3-Amino-4-cyanobenzoic acid

Cat. No.: B2459039
CAS No.: 159847-71-9
M. Wt: 162.148
InChI Key: VEDDRDQNFWIJHM-UHFFFAOYSA-N
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Description

3-Amino-4-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a cyano group at the fourth position on the benzene ring.

Scientific Research Applications

3-Amino-4-cyanobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyanobenzoic acid typically involves the nitration of benzoic acid derivatives followed by reduction and subsequent cyanation. One common method includes the nitration of 3-amino benzoic acid to form 3-amino-4-nitrobenzoic acid, which is then reduced to 3-amino-4-aminobenzoic acid. The final step involves the conversion of the amino group to a cyano group using reagents such as sodium cyanide under specific reaction conditions .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the conversion of intermediates to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-cyanobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, forming 3-amino-4-aminobenzoic acid.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as bromine for bromination or nitric acid for nitration.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 3-Amino-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups on the benzene ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Amino-3-cyanobenzoic acid
  • 3-Cyano-4-aminobenzoic acid
  • 4-Cyanobenzoic acid

Comparison: 3-Amino-4-cyanobenzoic acid is unique due to the specific positioning of the amino and cyano groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. For example, the position of the amino group can influence the compound’s ability to undergo electrophilic aromatic substitution reactions, making it more or less reactive in certain conditions .

Properties

IUPAC Name

3-amino-4-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDDRDQNFWIJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-amino-4-bromo-benzoic acid (6.0 g, 276 mmol) in dimethyl formamide (30 ml), was added sequentially at ambient temperature zinc cyanide (11.66 g, 99.4 mmol) and tetrakis(triphenylphosphine)palladium (9.57 g, 8.28 mmol). The mixture was heated to 100° C. for 14 hours. The reaction mixture was allowed to cool to ambient temperature before the sequential addition of more zinc cyanide (0.65 g, 5.54 mmol) and tetrakis(triphenylphosphine)palladium (1.9 g, 1.64 mmol) at ambient temperature. The mixture was heated to 100° C. for 1 more hour. The reaction mixture was allowed to cool to ambient temperature and was quenched by addition of a mixture of toluene and aqueous ammonia (1M). The phases were separated and the aqueous layer was extracted with toluene. The combined organic phases were dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane 1:2 to 1:0) to give 3-amino-4-cyano-benzoic acid (2.94 g, 67% yield).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
11.66 g
Type
catalyst
Reaction Step One
Quantity
9.57 g
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
0.65 g
Type
catalyst
Reaction Step Two
Quantity
1.9 g
Type
catalyst
Reaction Step Two

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